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molecular formula C15H11FN4O2 B8272667 2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one

2-acetamido-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8272667
M. Wt: 298.27 g/mol
InChI Key: QSDPYUYYUDYMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729089B2

Procedure details

A suspension of 2-amino-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one (2.0 g) in acetic anhydride (180 ml) and acetic acid (20 ml) was refluxed for 16 hours. The hot suspension was filtered and the filtrate was concentrated under reduced pressure until crystallization started. The precipitate was filtered off to give the pure title compound in 78% yield. The compound was characterized by its mass spectrum as follows: MS (m/z): 299 ([M+H]+, 100).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:19])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>C(O)(=O)C>[C:20]([NH:1][C:2]1[NH:3][C:4](=[O:19])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1NC(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)=O
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure until crystallization
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1NC(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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